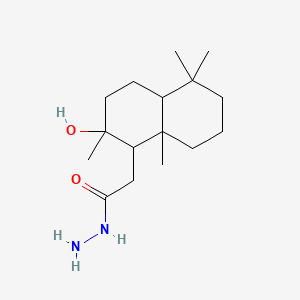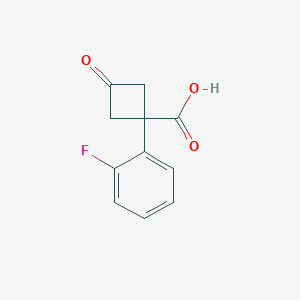
2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide is a complex organic compound with the molecular formula C16H30N2O2. This compound is known for its unique structural features, which include a decahydronaphthalene core with multiple methyl groups and a hydrazide functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the decahydronaphthalene core, followed by the introduction of the hydroxy and methyl groups. The final step involves the formation of the acetohydrazide group through a reaction with hydrazine.
Preparation of Decahydronaphthalene Core: This step involves the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through a series of reactions, including alkylation and hydroxylation, using reagents such as methyl iodide (CH3I) and sodium hydroxide (NaOH).
Formation of Acetohydrazide Group: The final step involves the reaction of the intermediate compound with hydrazine hydrate (N2H4·H2O) under reflux conditions to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where the hydrazide group is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted hydrazides
Scientific Research Applications
2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydrazide group is known to interact with various biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the polymer and coatings industries.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
- 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)ethyl acetate
Uniqueness
Compared to similar compounds, 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide is unique due to the presence of the hydrazide group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. The hydrazide group allows for the formation of various derivatives, expanding its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4,20)12(15)10-13(19)18-17/h11-12,20H,5-10,17H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQSVGLZIOOWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CC(=O)NN)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2556413.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2556414.png)

![N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2556418.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2556422.png)


![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)


